Furo[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“Furo[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been used in the synthesis of an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Synthesis Analysis
The synthesis of “Furo[3,2-d]pyrimidin-4(3H)-one” involves cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles . A novel synthetic route to the furo[2,3-d]pyrimidine system via cyclization of 2-methylsulfanyl-4-(phenacyloxy)pyrimidine-5-carbonitriles has been reported .Molecular Structure Analysis
The molecular structure of “Furo[3,2-d]pyrimidin-4(3H)-one” is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design allows the compound to be used as an electron-transport-type host in the development of blue phosphorescent organic light-emitting diodes .Chemical Reactions Analysis
The chemical reactions involving “Furo[3,2-d]pyrimidin-4(3H)-one” include its synthesis from 4-(phenacyloxy)pyrimidine-5-carbonitriles . The reaction involves cyclization, leading to the formation of the furo[2,3-d]pyrimidine system .Scientific Research Applications
- Results : The mCBP:CzBFPmSi mixed host exhibited high external quantum efficiency (>20% at 1000 cd/m²) and low efficiency roll-off in blue PhOLEDs .
- Structure-Activity Relationships : The compound activity primarily depended on the nature of the amine fragments within the molecule .
Organic Light-Emitting Diodes (OLEDs) Host Material
Antitumor Activity
Synthesis of Furo[2,3-d]pyrimidines
Future Directions
properties
IUPAC Name |
3H-furo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCBUVHNVPZUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596473 | |
Record name | Furo[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
655255-08-6 | |
Record name | Furo[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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